3-amino-1lambda4-thietan-1-one, trifluoroacetic acid
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Overview
Description
3-amino-1lambda4-thietan-1-one, trifluoroacetic acid is a compound with the molecular formula C5H8F3NO3S and a molecular weight of 219.1821 . This compound is known for its unique structure, which includes a thietan ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid typically involves the reaction of thietan-3-one with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
3-amino-1lambda4-thietan-1-one, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted cyclic unsaturated sulfones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and cyclic unsaturated sulfones
Scientific Research Applications
3-amino-1lambda4-thietan-1-one, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biomembranes . This property is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted heterocycles such as:
- Thietan-3-one
- Tetrahydrothiophen-3-one
- γ-thiobutyrolactone
- δ-thiovalerolactone
- Thiopyran-3-one
- Thiopyran-4-one
Uniqueness
What sets 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid apart from these similar compounds is its unique combination of a thietan ring and a trifluoroacetic acid moiety. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2694733-85-0 |
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Molecular Formula |
C5H8F3NO3S |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-oxothietan-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H7NOS.C2HF3O2/c4-3-1-6(5)2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7) |
InChI Key |
LELVYTBKNJZTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1=O)N.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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